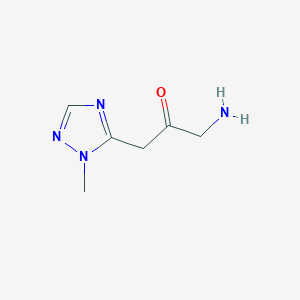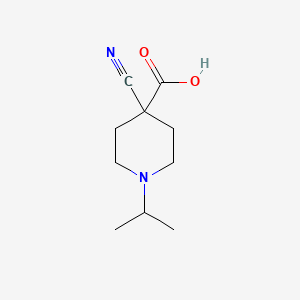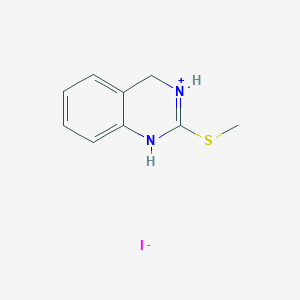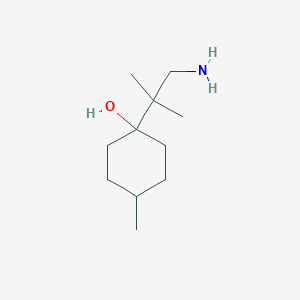![molecular formula C10H11ClN4 B13192659 4-Chloro-1-cyclopentylpyrazolo[3,4-d]pyrimidine CAS No. 21253-99-6](/img/structure/B13192659.png)
4-Chloro-1-cyclopentylpyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-1-cyclopentyl-1h-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its potential therapeutic applications, particularly as inhibitors of cyclin-dependent kinases (CDKs) which are crucial in cell cycle regulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-cyclopentyl-1h-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-3-nitropyrazole with cyclopentanone in the presence of a base, followed by reduction and cyclization to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for mass production. The use of continuous flow reactors and optimization of reaction conditions are common strategies to enhance yield and purity in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-1-cyclopentyl-1h-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while oxidation and reduction can lead to different functionalized pyrazolo[3,4-d]pyrimidines .
Applications De Recherche Scientifique
4-chloro-1-cyclopentyl-1h-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in inhibiting CDKs, which are important in cell cycle regulation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The primary mechanism of action of 4-chloro-1-cyclopentyl-1h-pyrazolo[3,4-d]pyrimidine involves the inhibition of CDK2. This inhibition disrupts the cell cycle, particularly the transition from the G1 to S phase, leading to cell cycle arrest and apoptosis. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A broader class of compounds with similar core structures but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a triazole ring fused to the pyrazolo[3,4-d]pyrimidine core.
Uniqueness
4-chloro-1-cyclopentyl-1h-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its potent inhibition of CDK2 compared to other similar compounds .
Propriétés
Numéro CAS |
21253-99-6 |
|---|---|
Formule moléculaire |
C10H11ClN4 |
Poids moléculaire |
222.67 g/mol |
Nom IUPAC |
4-chloro-1-cyclopentylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C10H11ClN4/c11-9-8-5-14-15(7-3-1-2-4-7)10(8)13-6-12-9/h5-7H,1-4H2 |
Clé InChI |
VPHBDMYEYMERED-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N2C3=C(C=N2)C(=NC=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-([1-(Chloromethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole](/img/structure/B13192592.png)










